2,5-Dihydroxy-3-methylbenzaldehyde
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Overview
Description
2,5-Dihydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H8O3. It is a solid substance characterized by the presence of two hydroxyl groups and one methyl group attached to a benzaldehyde structure. This compound is known for its aromatic properties and the ability to form hydrogen bonds due to the hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-3-methylbenzaldehyde is typically synthesized through a multi-step process. The initial step involves the synthesis of methylene phenol, which is then subjected to further reactions to yield the target compound . One common method includes the use of aluminum hemiaminal as an intermediate, which facilitates subsequent cross-coupling reactions with organometallic reagents .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar synthetic routes. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydroxy-3-methylbenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents are employed.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Dihydroxy-3-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its role in developing pharmaceuticals due to its reactive functional groups.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-methylbenzaldehyde involves its ability to disrupt cellular redox homeostasis. It targets cellular antioxidation systems, such as superoxide dismutases and glutathione reductase, leading to oxidative stress in cells. This property makes it a potent antifungal agent by destabilizing the redox balance within fungal cells .
Comparison with Similar Compounds
2,4-Dihydroxy-3-methylbenzaldehyde: Similar structure but with hydroxyl groups at different positions.
6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde: Contains additional ethyl and methoxy groups.
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Features two methyl groups and hydroxyl groups at different positions.
Uniqueness: 2,5-Dihydroxy-3-methylbenzaldehyde is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,5-dihydroxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-5-2-7(10)3-6(4-9)8(5)11/h2-4,10-11H,1H3 |
InChI Key |
RSUFKYFCANOGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)O |
Origin of Product |
United States |
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